molecular formula C13H20N4O2 B6972405 2-[[2-(4-Methylpyrazol-1-yl)acetyl]amino]cyclohexane-1-carboxamide

2-[[2-(4-Methylpyrazol-1-yl)acetyl]amino]cyclohexane-1-carboxamide

Cat. No.: B6972405
M. Wt: 264.32 g/mol
InChI Key: UISYPJSXJKAQBL-UHFFFAOYSA-N
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Description

2-[[2-(4-Methylpyrazol-1-yl)acetyl]amino]cyclohexane-1-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a cyclohexane ring substituted with a carboxamide group and a 4-methylpyrazol-1-yl moiety, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(4-Methylpyrazol-1-yl)acetyl]amino]cyclohexane-1-carboxamide typically involves the following steps:

    Formation of the 4-Methylpyrazol-1-yl Acetyl Intermediate: This step involves the reaction of 4-methylpyrazole with an appropriate acylating agent, such as acetyl chloride, under basic conditions to form the 4-methylpyrazol-1-yl acetyl intermediate.

    Coupling with Cyclohexane-1-carboxamide: The intermediate is then reacted with cyclohexane-1-carboxamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[[2-(4-Methylpyrazol-1-yl)acetyl]amino]cyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the cyclohexane ring or the pyrazole moiety.

    Reduction: Reduced forms of the carboxamide or pyrazole groups.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[[2-(4-Methylpyrazol-1-yl)acetyl]amino]cyclohexane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-[[2-(4-Methylpyrazol-1-yl)acetyl]amino]cyclohexane-1-carboxamide: shares structural similarities with other pyrazole derivatives and cyclohexane carboxamides.

    4-Methylpyrazole: A simpler pyrazole derivative used in various chemical reactions.

    Cyclohexane-1-carboxamide: A basic structure that can be modified to create various derivatives.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer specific biological activities or chemical reactivity not observed in simpler analogs. This makes it a valuable compound for targeted research and development.

Properties

IUPAC Name

2-[[2-(4-methylpyrazol-1-yl)acetyl]amino]cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-9-6-15-17(7-9)8-12(18)16-11-5-3-2-4-10(11)13(14)19/h6-7,10-11H,2-5,8H2,1H3,(H2,14,19)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISYPJSXJKAQBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC(=O)NC2CCCCC2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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